molecular formula C22H26N6O B2522964 N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-indazole-3-carboxamide CAS No. 2034259-32-8

N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-indazole-3-carboxamide

Cat. No.: B2522964
CAS No.: 2034259-32-8
M. Wt: 390.491
InChI Key: XFMINDIUGKJENR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-indazole-3-carboxamide is a chemical compound with the molecular formula C₂₂H₂₆N₆O and a molecular weight of 390.481 g/mol . It is a complex synthetic organic molecule featuring a multi-ring system, as indicated by its five rings and a topological polar surface area of 86.8 Ų . Its LogP value of 3.39 suggests moderate lipophilicity . This product is represented by CAS number 2034259-32-8 . This compound is intended for research and investigative purposes only. It is not designed, verified, or approved for diagnostic, therapeutic, or any human or veterinary use. Researchers handling this material are responsible for conducting a comprehensive risk assessment and adhering to all applicable local, national, and international laboratory and safety regulations.

Properties

IUPAC Name

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O/c1-14-23-18-8-4-3-7-17(18)21(24-14)28-12-10-15(11-13-28)25-22(29)20-16-6-2-5-9-19(16)26-27-20/h2,5-6,9,15H,3-4,7-8,10-13H2,1H3,(H,25,29)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMINDIUGKJENR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=NNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-indazole-3-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be characterized by its unique structure which incorporates both indazole and quinazoline moieties. Its molecular formula is C18_{18}H23_{23}N5_{5}O, and it features multiple functional groups that contribute to its biological activity.

Antitumor Activity

Recent studies have indicated that derivatives of indazole, including compounds similar to the focus compound, exhibit significant antitumor properties. For instance:

  • Cell Line Studies : A study demonstrated that certain indazole derivatives showed promising inhibitory effects against the K562 cell line with an IC50_{50} value of 5.15 µM. The selectivity for normal cells was also noted (HEK-293, IC50_{50} = 33.2 µM), indicating a potential therapeutic window for these compounds .
  • Mechanism of Action : The mechanism underlying the antitumor activity involves the induction of apoptosis through modulation of Bcl-2 family proteins and the p53/MDM2 pathway. Specifically, treatment with these compounds led to an increase in pro-apoptotic Bax and a decrease in anti-apoptotic Bcl-2 levels .
Cell Line IC50_{50} (µM) Effect on Apoptosis
K5625.15Induces apoptosis
HEK-29333.2Non-toxic

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • Candidiasis : Indazole derivatives have shown effectiveness against Candida species, which are significant pathogens in immunocompromised patients. A specific derivative demonstrated strong activity against Candida albicans at concentrations as low as 1 mM .
Compound Target Organism Minimum Inhibitory Concentration (MIC)
10gCandida albicans1 mM
3hC. glabrata (miconazole-resistant)10 mM

Study on Antitumor Activity

A comprehensive study involving various indazole derivatives revealed that modifications to the indazole core significantly impacted their biological activity. The study highlighted that specific substitutions could enhance potency against cancer cell lines while minimizing toxicity to normal cells .

Study on Antimicrobial Efficacy

Another investigation focused on the anticandidal properties of indazole derivatives. The results indicated that certain compounds exhibited broad-spectrum activity against both susceptible and resistant strains of Candida, suggesting their potential as therapeutic agents in treating fungal infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, analogous compounds listed in and share structural motifs that permit general comparisons:

Key Structural and Functional Analogues :

N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS: 1005612-70-3)

  • Molecular Formula : C21H22N6O
  • Molecular Weight : 374.4 g/mol
  • Features : Pyrazolo-pyridine core with carboxamide linkage. Unlike the target compound, this lacks a tetrahydroquinazoline system but includes a phenyl group, which may enhance lipophilicity .

5-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxamide

  • Features : Oxazole-carboxamide hybrid. The absence of a piperidine or quinazoline ring limits its conformational flexibility compared to the target compound .

2,2-dimethyl-N-(1,3,4-thiadiazol-2-yl)azetidine-1-carboxamide

  • Features : Azetidine-thiadiazole system. The smaller ring size (azetidine vs. piperidine) reduces steric bulk but may compromise binding affinity in certain targets .

Comparative Analysis :

Parameter Target Compound CAS 1005612-70-3 5-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxamide
Core Structure Quinazoline-indazole Pyrazolo-pyridine Oxazole-pyrazole
Molecular Weight Not provided 374.4 ~250–300 (estimated)
Predicted Lipophilicity Moderate (quinazoline) High (phenyl group) Low (polar oxazole)
Synthetic Complexity High Moderate Low

Functional Insights :

  • Quinazoline Derivatives : Compounds like the target molecule often target kinases (e.g., EGFR, VEGFR) due to their ATP-competitive binding motifs .
  • Pyrazolo-Pyridines : These are explored for anti-inflammatory or anticancer activity but may exhibit off-target effects due to less selective scaffolds .
  • Oxazole/Pyrazole Hybrids : Typically used in antimicrobial or metabolic disorder therapies but lack the fused ring systems needed for high-affinity kinase inhibition .

Recommendations for Further Study

Structural-Activity Relationship (SAR) Studies : Modify the tetrahydroquinazoline and indazole moieties to optimize target engagement.

Physicochemical Characterization : Measure solubility, logP, and permeability to assess drug-likeness.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.